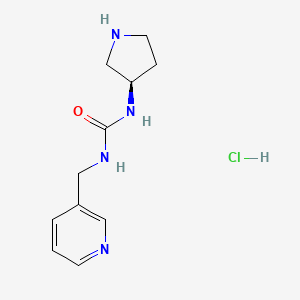

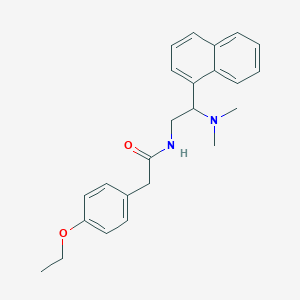

![molecular formula C9H8N2O B2807688 Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one CAS No. 1823958-83-3](/img/structure/B2807688.png)

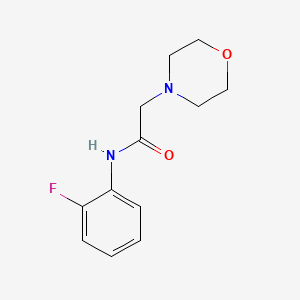

Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one is a chemical compound with the CAS Number: 1416438-78-2 . It has a molecular weight of 160.18 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The IUPAC name for this compound is spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one . The InChI code is 1S/C9H8N2O/c12-8-9(3-4-9)6-2-1-5-10-7(6)11-8/h1-2,5H,3-4H2,(H,10,11,12) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one is a solid compound that ranges in color from pale-yellow to yellow-brown . It has a molecular weight of 160.18 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Spiro compounds, including those with a cyclopropane moiety, have been synthesized through diastereoselective cyclopropanation reactions. These compounds have been structurally characterized to confirm their stereochemistry, highlighting their significance in organic synthesis and potential applications in drug development (S. Yong et al., 2007).

- Novel synthetic approaches have been developed for the assembly of spiro[pyrrolidine-3,3'-oxindoles], which are biologically relevant compounds. This involves cascade transformations highlighting the versatility of spiro compounds in synthesizing complex molecules (A. A. Akaev et al., 2017).

Antiviral and Antifungal Applications

- Some spiro compounds with a cyclopropane moiety have shown specific antiviral activities against influenza A virus, suggesting potential therapeutic applications. These compounds exhibited significant inhibition of viral cytopathicity, underscoring their relevance in antiviral research (N. Kolocouris et al., 1994).

- Antifungal activity has also been observed in spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, with some compounds showing activity against Candida albicans. This highlights the potential of spiro compounds in developing new antifungal agents (H. Maruoka et al., 2008).

Advanced Synthetic Applications

- Spiro compounds have been utilized in highly diastereoselective syntheses, such as the catalyst-free cyclopropanation of 3-methyleneindolin-2-ones, yielding spiro[cyclopropane-1,3′-indolin]-2′-ones. This process emphasizes the compounds' utility in precise synthetic applications, potentially leading to novel drug candidates (Ram Awatar Maurya et al., 2014).

- The nucleophilic ring opening of donor-acceptor cyclopropanes with the cyanate ion has been explored, transforming spiro-activated cyclopropanes into spiro[pyrrolidone-3,3'-oxindoles], which are relevant in medicinal chemistry (S. V. Zaytsev et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which represents a warning . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

spiro[1H-pyrrolo[3,2-b]pyridine-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-9(3-4-9)7-6(11-8)2-1-5-10-7/h1-2,5H,3-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHPJNLRGOVIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=CC=N3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

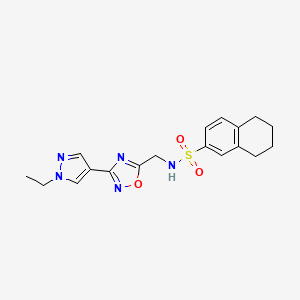

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2807613.png)

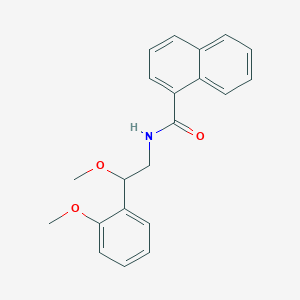

![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine](/img/structure/B2807621.png)

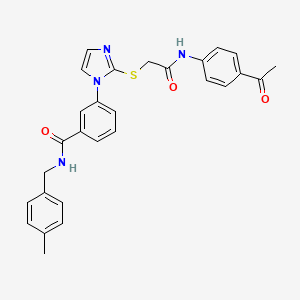

![4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2807626.png)

![2,8,10-Trimethyl-4-(morpholin-4-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2807627.png)